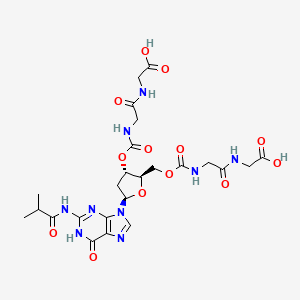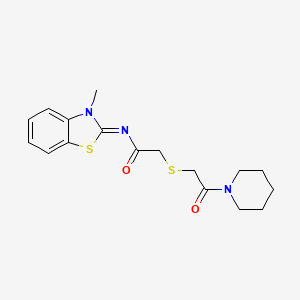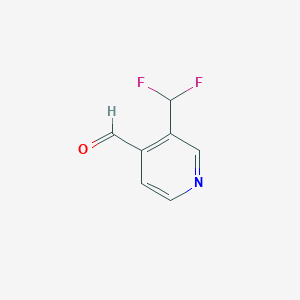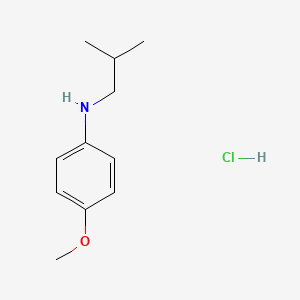
Relacin
Overview
Description
Relacin is a novel antibacterial agent designed to inhibit (p)ppGpp production by the ubiquitous bacterial enzyme RelA that triggers the Stringent Response . It inhibits RelA in vitro and reduces (p)ppGpp production in vivo . It affects entry into stationary phase in Gram-positive bacteria, leading to a dramatic reduction in cell viability .
Synthesis Analysis
This compound is designed to inhibit the production of (p)ppGpp, a molecule produced by the bacterial enzyme RelA . It inhibits RelA and reduces (p)ppGpp production in vivo .
Molecular Structure Analysis
While the exact molecular structure of this compound is not provided in the available resources, it is described as a novel ppGpp analogue .
Chemical Reactions Analysis
This compound inhibits the abundant bacterial Rel enzymes that synthesize the signaling molecules required to activate the Stringent Response . It perturbs the switch into stationary phase in Gram-positive bacteria and leads to cell death .
Scientific Research Applications
Antimicrobial Effectiveness
Relacin, a synthetic molecule targeting the essential protein RelA in bacteria, exhibits significant antimicrobial properties. A study conducted by Yanling et al. (2018) explored the efficacy of this compound combined with sodium hypochlorite against Enterococcus faecalis biofilms. This combination was found to be more effective than sodium hypochlorite alone and showed no toxicity to host epithelial cells and fibroblasts, suggesting its potential as a non-toxic antimicrobial agent (Yanling et al., 2018).
Novel Antibacterial Agent
This compound also shows promise as a novel antibacterial agent targeting the Stringent Response in bacteria. A study by Wexselblatt et al. (2012) demonstrated that this compound inhibits the enzyme RelA, reducing (p)ppGpp production and affecting bacterial survival strategies. This highlights its potential in combating bacterial resistance, especially in Gram-positive bacteria and in disrupting biofilm formation (Wexselblatt et al., 2012).
Structure-Activity Relationship of this compound Analogs
Further research into the structure-activity relationship of this compound analogs was conducted by Wexselblatt et al. (2013). This study focused on deoxyguanosine-based analogs of this compound, which showed inhibition of Rel proteins in both Gram-positive and Gram-negative bacteria. Among these, compound 2d was identified as particularly effective, providing insight into the potential interactions and inhibitory activity of this compound analogs (Wexselblatt et al., 2013).
Mechanism of Action
Target of Action
Relacin is a novel compound designed to inhibit the production of (p)ppGpp . The primary target of this compound is the ubiquitous bacterial enzyme RelA . This enzyme triggers the Stringent Response, a process required for the transition into the stationary phase, which is crucial for bacterial survival .
Mode of Action
This compound interacts with its target, the RelA enzyme, by inhibiting its function . This inhibition reduces the production of (p)ppGpp, the signaling molecules required to activate the Stringent Response .
Biochemical Pathways
The biochemical pathway affected by this compound is the Stringent Response pathway . By inhibiting the production of (p)ppGpp, this compound disrupts the activation of this pathway . The downstream effects include a perturbation in the switch into the stationary phase in Gram-positive bacteria, leading to cell death . Additionally, this compound inhibits sporulation and biofilm formation, which are additional bacterial long-term survival strategies .
Pharmacokinetics
The effectiveness of this compound in inhibiting (p)ppgpp production in vivo suggests that it has sufficient bioavailability to interact with its target, the rela enzyme .
Result of Action
The molecular and cellular effects of this compound’s action include a dramatic reduction in cell viability in Gram-positive bacteria . It strongly perturbs spore formation in sporulating Bacillus subtilis cells and also impedes spore formation in the pathogenic bacterium Bacillus anthracis . Furthermore, the formation of multicellular biofilms is markedly disrupted by this compound .
Action Environment
Given that this compound targets the stringent response, a process crucial for bacterial survival during the stationary phase, it can be inferred that the compound’s action may be influenced by factors that affect bacterial growth and survival .
Future Directions
Biochemical Analysis
Biochemical Properties
Relacin inhibits RelA in vitro and reduces (p)ppGpp production in vivo . The interaction between this compound and RelA is crucial for its function, as it directly impacts the production of (p)ppGpp, a key molecule in the Stringent Response .
Cellular Effects
This compound affects entry into the stationary phase in Gram-positive bacteria, leading to a dramatic reduction in cell viability . It also strongly perturbs spore formation in Bacillus subtilis cells and impedes spore formation in the pathogenic bacterium Bacillus anthracis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the synthetic activity of Rel proteins from both Gram-positive and Gram-negative bacteria . This inhibition reduces the production of (p)ppGpp, a molecule that activates the Stringent Response .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It is known that this compound disrupts the formation of multicellular biofilms , suggesting that it may have long-term effects on bacterial communities.
Metabolic Pathways
This compound’s role in metabolic pathways is primarily through its inhibition of (p)ppGpp production . By reducing the levels of this molecule, this compound can disrupt the Stringent Response and potentially affect other metabolic processes.
Properties
IUPAC Name |
2-[[2-[[(2R,3S,5R)-3-[[2-(carboxymethylamino)-2-oxoethyl]carbamoyloxy]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methoxycarbonylamino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N9O13/c1-10(2)20(40)31-22-30-19-18(21(41)32-22)29-9-33(19)15-3-11(46-24(43)28-5-14(35)26-7-17(38)39)12(45-15)8-44-23(42)27-4-13(34)25-6-16(36)37/h9-12,15H,3-8H2,1-2H3,(H,25,34)(H,26,35)(H,27,42)(H,28,43)(H,36,37)(H,38,39)(H2,30,31,32,40,41)/t11-,12+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREXTMSNGTWUJT-YWPYICTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)NCC(=O)NCC(=O)O)OC(=O)NCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N9O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Relacin?
A1: this compound targets RelA, a key enzyme responsible for producing (p)ppGpp, signaling molecules that trigger the stringent response in bacteria [, ]. By inhibiting RelA, this compound disrupts the stringent response, which is crucial for bacterial adaptation to stress and survival under unfavorable conditions [, ].
Q2: What are the downstream effects of this compound inhibiting the stringent response?
A2: Inhibiting the stringent response with this compound has been shown to have several downstream effects, including:
- Impaired entry into stationary phase: This leads to a dramatic reduction in cell viability in Gram-positive bacteria [].
- Disrupted sporulation: In spore-forming bacteria like Bacillus subtilis and the pathogenic Bacillus anthracis, this compound strongly perturbs spore formation, regardless of the time of addition [].
- Inhibited biofilm formation: this compound markedly disrupts the formation of multicellular biofilms, which are often associated with antibiotic resistance [].
- Increased antibiotic susceptibility: In Clostridioides difficile, inhibiting this compound’s target, RSH, with this compound itself or through translational suppression, leads to increased susceptibility to antibiotics like clindamycin and metronidazole [].
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of this compound. Further investigation into primary research articles and patents is necessary to obtain this information.
Q4: Is there any spectroscopic data available for this compound?
A4: The abstracts provided do not include spectroscopic data for this compound. Consulting primary research articles or contacting the researchers involved in this compound development may yield this information.
Q5: Are there studies on this compound's material compatibility, stability under various conditions, or catalytic properties?
A5: The provided research abstracts primarily focus on this compound's biological activity and mechanism of action. Information regarding its material compatibility, stability, and catalytic properties requires further investigation in primary research articles and related literature.
Q6: Have computational chemistry techniques been employed in this compound research?
A6: While the provided abstracts don't elaborate on computational studies, one abstract mentions the design and synthesis of novel this compound analogs to inhibit Rel proteins []. This suggests the potential use of computational chemistry, such as structure-based drug design and QSAR modeling, in optimizing this compound's properties.
Q7: What is known about the structure-activity relationship (SAR) of this compound?
A7: One study focusing on this compound analogs aims to understand the impact of structural modifications on the activity, potency, and selectivity of this compound against Rel proteins []. This research highlights the importance of SAR studies in optimizing this compound for therapeutic use.
Q8: Has research explored this compound's stability, formulation strategies, SHE regulations, or PK/PD profile?
A8: The available abstracts primarily concentrate on this compound's antibacterial activity and mechanism. Information about its stability, formulation, SHE regulations, and PK/PD profile requires further exploration in primary research articles and related literature.
Q9: What in vitro and in vivo studies have been conducted on this compound?
A9: The research on this compound includes:
- In vitro studies: this compound has been shown to inhibit the growth of Enterococcus faecalis biofilms []. Additionally, it displays inhibitory effects on the activity of E. faecalis enzymes involved in GTP biosynthesis [].
- In vivo studies: this compound has shown efficacy in animal models. For example, in a mouse model of Francisella tularensis infection, this compound treatment significantly prolonged survival [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2612561.png)
![(2-(3-fluorophenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2612562.png)


![ethyl 2-((1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)amino)-2-oxoacetate](/img/structure/B2612565.png)

![4-Fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-1-carboxylic acid](/img/structure/B2612569.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2612572.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)
![Thiourea, N-[4-[(4S)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]butyl]-N'-phenyl-](/img/structure/B2612577.png)

![N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide](/img/structure/B2612579.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2612583.png)
